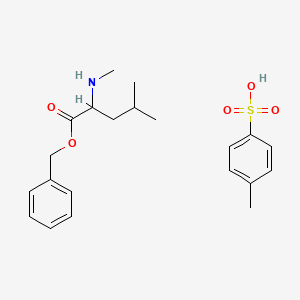

N-Me-Leu-OBzl.TosOH

Description

Properties

IUPAC Name |

benzyl 4-methyl-2-(methylamino)pentanoate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.C7H8O3S/c1-11(2)9-13(15-3)14(16)17-10-12-7-5-4-6-8-12;1-6-2-4-7(5-3-6)11(8,9)10/h4-8,11,13,15H,9-10H2,1-3H3;2-5H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQAGSSPEDLUVSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC(C(=O)OCC1=CC=CC=C1)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of N-Me-Leu-OBzl·TosOH from L-Leucine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of N-Methyl-L-leucine benzyl ester p-toluenesulfonate salt (N-Me-Leu-OBzl·TosOH), a valuable building block in peptide synthesis and drug discovery. The incorporation of N-methylated amino acids into peptides can enhance their conformational stability, bioavailability, and resistance to enzymatic degradation. This document outlines a reliable two-step synthetic route starting from the readily available amino acid, L-leucine.

Introduction

N-methylated amino acids are crucial components in the design of peptidomimetics and therapeutic peptides. The methyl group on the amide nitrogen atom introduces steric hindrance that can restrict the conformational flexibility of the peptide backbone, often leading to a more defined secondary structure. This modification can also improve membrane permeability and reduce susceptibility to proteolytic cleavage, thereby enhancing the pharmacokinetic profile of peptide-based drugs. N-Me-Leu-OBzl·TosOH is a protected form of N-methyl-L-leucine, ready for use in solid-phase or solution-phase peptide synthesis.

Overall Synthetic Pathway

The synthesis of N-Me-Leu-OBzl·TosOH from L-leucine is typically achieved in two sequential steps:

-

Esterification: The carboxylic acid of L-leucine is protected as a benzyl ester. This is commonly achieved through a Fischer-Speier esterification reaction with benzyl alcohol, catalyzed by p-toluenesulfonic acid (TsOH). The product is isolated as the stable p-toluenesulfonate salt (Leu-OBzl·TosOH).

-

N-Methylation: The primary amine of the L-leucine benzyl ester is methylated. A common method involves the use of a methylating agent, such as methyl iodide, in the presence of a non-nucleophilic base. The final product is then isolated as its tosylate salt. A direct methylation of the Leu-OBzl·TosOH salt can be challenging due to the presence of the acidic proton on the ammonium group. Therefore, the free base of L-leucine benzyl ester is typically generated in situ or used as a starting material for this step.

Caption: Synthetic workflow for N-Me-Leu-OBzl·TosOH.

Experimental Protocols

Step 1: Synthesis of L-Leucine Benzyl Ester p-Toluenesulfonate Salt (Leu-OBzl·TosOH)

This procedure is adapted from the Fischer-Speier esterification method, which is a common and effective way to produce amino acid esters.[1][2][3] Toluene is used as the solvent to azeotropically remove water, driving the reaction to completion. While other solvents like benzene or carbon tetrachloride have been used historically, toluene is a less hazardous alternative.[1][2]

Materials:

-

L-Leucine

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

-

Toluene

-

Diethyl ether

Procedure:

-

A mixture of L-leucine (e.g., 0.1 mol), p-toluenesulfonic acid monohydrate (0.11 mol), and benzyl alcohol (0.5 mol) in toluene (150 mL) is heated to reflux in a flask equipped with a Dean-Stark apparatus.

-

The reaction mixture is refluxed until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-6 hours).

-

The reaction mixture is then cooled to room temperature.

-

Diethyl ether (200 mL) is added to the cooled solution with stirring to precipitate the product.

-

The mixture is stirred in an ice bath for 1 hour to maximize precipitation.

-

The white crystalline solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Step 2: Synthesis of N-Methyl-L-leucine Benzyl Ester p-Toluenesulfonate Salt (N-Me-Leu-OBzl·TosOH)

There are multiple methods for the N-methylation of amino acids and their esters.[4][5][6] A common approach involves the use of a methylating agent like methyl iodide in the presence of a base. The following protocol first generates the free base of L-leucine benzyl ester, which is then methylated.

Materials:

-

L-Leucine benzyl ester p-toluenesulfonate salt (Leu-OBzl·TosOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Methyl iodide (CH₃I)

-

Acetonitrile (CH₃CN)

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

-

Ethyl acetate

-

Hexane

Procedure:

-

Free Base Generation: L-Leucine benzyl ester p-toluenesulfonate salt (e.g., 0.05 mol) is dissolved in dichloromethane (100 mL) and washed with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield L-leucine benzyl ester as an oil.

-

N-Methylation: The resulting oil is dissolved in acetonitrile (100 mL). Anhydrous potassium carbonate (0.1 mol) and methyl iodide (0.075 mol) are added to the solution.

-

The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the inorganic salts are removed by filtration, and the solvent is evaporated under reduced pressure.

-

The residue is dissolved in ethyl acetate (100 mL) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate.

-

Tosylate Salt Formation: A solution of p-toluenesulfonic acid monohydrate (0.05 mol) in ethyl acetate is added dropwise to the dried ethyl acetate solution of the N-methylated product with stirring.

-

The resulting mixture is cooled in an ice bath to induce crystallization. Hexane can be added to aid precipitation.

-

The white solid product is collected by filtration, washed with a cold mixture of ethyl acetate and hexane, and dried under vacuum.

Quantitative Data Summary

| Parameter | Step 1: Esterification | Step 2: N-Methylation |

| Starting Material | L-Leucine | L-Leucine benzyl ester p-toluenesulfonate salt |

| Key Reagents | Benzyl alcohol, p-Toluenesulfonic acid | NaHCO₃, K₂CO₃, Methyl iodide, p-Toluenesulfonic acid |

| Solvent | Toluene | Dichloromethane, Acetonitrile, Ethyl acetate |

| Reaction Time | 4-6 hours | 24-48 hours |

| Typical Yield | 85-95% | 70-85% |

Logical Relationships in the Synthetic Process

The following diagram illustrates the logical progression and the key transformations in the synthesis.

Caption: Key functional group transformations.

Conclusion

The synthesis of N-Me-Leu-OBzl·TosOH from L-leucine is a well-established process that provides a valuable reagent for peptide and medicinal chemistry. The two-step procedure involving Fischer esterification followed by N-methylation is robust and generally high-yielding. Careful control of reaction conditions, particularly in the esterification step, is crucial to prevent racemization. The protocols provided in this guide offer a solid foundation for researchers to produce this important N-methylated amino acid derivative.

References

Navigating the Solubility Landscape of N-Me-Leu-OBzl.TosOH in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Understanding the Solubility Profile

N-Me-Leu-OBzl.TosOH is a protected amino acid derivative commonly used in peptide synthesis and pharmaceutical research. Its solubility is a critical parameter for reaction setup, purification, and formulation development. The presence of both a bulky, nonpolar benzyl group and a polar tosylate salt suggests a nuanced solubility profile, with potential solubility in a variety of organic solvents.

Data on Solubility

A thorough review of scientific literature and chemical supplier documentation reveals a lack of specific quantitative solubility data for this compound in common organic solvents. However, some qualitative information is available.

| Solvent | Qualitative Solubility | Source / Indication |

| Water | Soluble | Stated on multiple chemical supplier technical data sheets. |

| 1% Acetic Acid (aqueous) | Soluble | Mentioned as a potential solvent on supplier data sheets. |

| Dimethylformamide (DMF) | Soluble | Indicated by its use as a solvent for optical rotation measurements reported by chemical suppliers.[1] |

| Methanol | Likely Soluble | General solubility trends for similar polar organic compounds. |

| Ethanol | Likely Soluble | General solubility trends for similar polar organic compounds. |

| Acetonitrile | Likely Soluble | General solubility trends for polar aprotic solvents. |

| Dichloromethane (DCM) | Potentially Soluble | The benzyl ester group may confer some solubility in chlorinated solvents. |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A strong polar aprotic solvent known for its broad solubilizing power for organic salts. |

For comparative context, the non-methylated analog, L-Leucine benzyl ester p-toluenesulfonate, is also described as a white to off-white powder, with its stability and solubility being key for its applications in peptide synthesis and drug development.[1][2]

Experimental Protocol: Determination of Thermodynamic Solubility

To address the absence of quantitative data, the following detailed protocol for determining the thermodynamic (equilibrium) solubility of this compound is provided. This method is based on the widely accepted shake-flask technique.

Objective: To determine the saturation concentration of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, DMF, DMSO, DCM) of high purity

-

Calibrated analytical balance

-

Vials with screw caps (e.g., 2 mL or 4 mL)

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Solvent: Ensure all organic solvents are of HPLC grade or equivalent purity.

-

Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a precise volume of the selected organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, visually inspect the vials to confirm the presence of undissolved solid. Centrifuge the vials at a high speed to pellet the excess solid.

-

Sample Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the same solvent used for the solubility experiment or the mobile phase of the HPLC) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in each solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or mol/L.

Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

This guide provides a framework for researchers and drug development professionals to understand and experimentally determine the solubility of this compound in organic solvents. The provided protocol and workflow are designed to yield accurate and reproducible results, which are essential for the successful application of this compound in research and development.

References

The Impact of N-Methylated Leucine on Peptide Structure and Function: A Technical Guide

The strategic incorporation of N-methylated amino acids, particularly N-methylated leucine, has emerged as a powerful tool in medicinal chemistry and drug development. This modification, while seemingly subtle, can profoundly alter the physicochemical and biological properties of peptides, leading to enhanced therapeutic potential. This technical guide provides an in-depth exploration of the role of N-methylated leucine in shaping peptide structure and function, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key concepts.

Influence of N-Methylated Leucine on Peptide Properties

N-methylation of a peptide backbone, including the incorporation of N-methyl-L-leucine, introduces a methyl group to the amide nitrogen, thereby eliminating the hydrogen bond donor capacity at that position. This fundamental change has significant downstream effects on various peptide attributes.

Conformational Landscape

The introduction of an N-methyl group restricts the conformational flexibility of the peptide backbone. The steric hindrance imposed by the methyl group can favor specific dihedral angles (φ and ψ), leading to a more defined secondary structure. While N-methylation can disrupt α-helical structures by removing a crucial hydrogen bond donor, it can also stabilize β-turns and other folded conformations.[1]

Data Presentation: Impact of N-Methylation on Peptide Helicity

| Peptide Sequence | Modification | % Helicity | Reference |

| Ac-WGG(EAAAR)4A-NH2 | Unmodified | 45% | [1] |

| Ac-WGG(EAA[N-MeA]AR)4A-NH2 | N-Methylalanine | 28% | [1] |

Proteolytic Stability

One of the most significant advantages of N-methylation is the enhanced resistance to enzymatic degradation.[2] Proteases, which are crucial for peptide breakdown in vivo, often recognize and cleave specific peptide bonds. The presence of an N-methyl group can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological fluids.

Data Presentation: Enhancement of Proteolytic Stability by N-Methylation

| Peptide | Modification | Half-life (in vitro) | Protease | Reference |

| Model Peptide | Unmodified | 10 min | Chymotrypsin | [2] |

| Model Peptide | N-Methylated | > 180 min | Chymotrypsin | [2] |

Membrane Permeability

Improved membrane permeability is a key attribute sought in peptide drug development, and N-methylation can play a crucial role in achieving this. By reducing the number of hydrogen bond donors and promoting the adoption of a more compact, lipophilic conformation, N-methylation can facilitate the passive diffusion of peptides across cell membranes.

Data Presentation: Effect of N-Methylation on Membrane Permeability (PAMPA)

| Peptide | N-Methylation | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Reference |

| cyclo(Leu-D-Leu-Leu-Leu-D-Pro-Tyr) | 0 | 0.2 | [3] |

| cyclo(Leu-D-MeLeu-Leu-Leu-D-Pro-Tyr) | 1 | 1.5 | [3] |

| cyclo(MeLeu-D-MeLeu-Leu-Leu-D-Pro-Tyr) | 2 | 3.1 | [3] |

| cyclo(MeLeu-D-MeLeu-MeLeu-Leu-D-Pro-Tyr) | 3 | 5.2 | [3] |

Receptor Binding Affinity

The impact of N-methylation on receptor binding is context-dependent. The conformational constraints imposed by N-methylation can either pre-organize the peptide into a bioactive conformation, thus enhancing binding affinity, or it can introduce unfavorable steric clashes that reduce affinity. Therefore, the position of N-methylation is critical.[4]

Data Presentation: Influence of N-Methylation on Receptor Binding Affinity

| Peptide | Modification | IC₅₀ (nM) | Receptor | Reference |

| Somatostatin Analog | Unmodified | 1.2 | SSTR2 | [5] |

| Somatostatin Analog | N-Methylated | 0.8 | SSTR2 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and characterization of peptides containing N-methylated leucine.

Synthesis of N-Methylated Leucine-Containing Peptides

On-Resin N-Methylation Protocol [6][7]

-

Resin Swelling: Swell the peptide-bound resin in N,N-dimethylformamide (DMF).

-

Nosylation: Treat the resin with 2-nitrobenzenesulfonyl chloride (oNBS-Cl) and collidine in dichloromethane (DCM) to protect the free amine.

-

Methylation: Add a solution of methyl p-toluenesulfonate (MeOTs) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF to the resin and shake.

-

Denosylation: Remove the oNBS protecting group using a solution of β-mercaptoethanol and DBU in DMF.

-

Washing: Thoroughly wash the resin with DMF and DCM.

-

Coupling of the next amino acid: Couple the subsequent Fmoc-protected amino acid using a suitable coupling reagent such as HATU or HBTU.

Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS) [8][9][10]

Microwave irradiation can significantly accelerate both the coupling and deprotection steps in SPPS, especially for sterically hindered couplings involving N-methylated amino acids.

-

Deprotection: Treat the resin with a 20% piperidine solution in DMF under microwave irradiation (e.g., 75°C for 3 minutes).

-

Washing: Wash the resin with DMF.

-

Coupling: Add the Fmoc-N-methyl-L-leucine, coupling reagent (e.g., HBTU/HOBt or HATU), and a base (e.g., DIPEA) in DMF. Apply microwave energy (e.g., 75°C for 5-10 minutes).

-

Washing: Wash the resin with DMF.

-

Repeat the deprotection and coupling cycles for the entire peptide sequence.

Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy [11][12][13][14]

-

Sample Preparation: Dissolve the purified peptide in a deuterated solvent (e.g., D₂O, CD₃OH, or DMSO-d₆) to a concentration of 1-5 mM.

-

1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to get an initial assessment of peptide folding and purity.

-

2D NMR:

-

TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in resonance assignment.

-

-

Structure Calculation: Use software like CYANA or XPLOR-NIH to calculate the 3D structure of the peptide based on the distance and dihedral angle restraints obtained from the NMR data.

Circular Dichroism (CD) Spectroscopy [15][16][17][18]

-

Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer) at a concentration of 0.1-0.2 mg/mL. The buffer should be transparent in the far-UV region.

-

Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range (e.g., 190-260 nm), bandwidth, and scanning speed.

-

Measurement: Record the CD spectrum of the sample and a blank (buffer only) in a quartz cuvette with a short path length (e.g., 1 mm).

-

Data Analysis: Subtract the blank spectrum from the sample spectrum. Convert the data to mean residue ellipticity [θ]. Estimate the secondary structure content (α-helix, β-sheet, random coil) using deconvolution software.

Functional Assays

In Vitro Protease Degradation Assay [2][19][20]

-

Peptide Solution: Prepare a stock solution of the peptide in a suitable buffer.

-

Enzyme Solution: Prepare a solution of the protease (e.g., chymotrypsin, trypsin) in the same buffer.

-

Incubation: Mix the peptide and enzyme solutions at a specific ratio and incubate at 37°C.

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the enzymatic reaction by adding an acid (e.g., trifluoroacetic acid).

-

Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to monitor the disappearance of the parent peptide peak and the appearance of degradation product peaks.

-

Half-life Calculation: Determine the half-life (t₁/₂) of the peptide by plotting the percentage of remaining peptide against time.

Parallel Artificial Membrane Permeability Assay (PAMPA) [21][22][23][24][25]

-

Membrane Preparation: Coat a 96-well filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

-

Donor Solution: Prepare a solution of the peptide in a buffer at a specific pH in a 96-well donor plate.

-

Acceptor Solution: Fill the wells of a 96-well acceptor plate with buffer.

-

Incubation: Place the filter plate on top of the acceptor plate, and add the donor solution to the filter plate. Incubate for a defined period (e.g., 4-18 hours).

-

Quantification: Measure the concentration of the peptide in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

-

Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) where Vd and Va are the volumes of the donor and acceptor compartments, A is the area of the membrane, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.

Caco-2 Cell Permeability Assay [26][27][28][29]

-

Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

-

Transport Study (Apical to Basolateral): Add the peptide solution to the apical (upper) chamber and fresh medium to the basolateral (lower) chamber.

-

Sampling: At various time points, take samples from the basolateral chamber and replace with fresh medium.

-

Quantification: Analyze the concentration of the peptide in the samples using LC-MS/MS.

-

Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of peptide appearance in the acceptor chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for synthesis and characterization of N-methylated peptides.

Signaling Pathway

The following diagram illustrates a representative signaling pathway for a somatostatin analog, a class of peptides where N-methylation is often employed to enhance therapeutic properties.

Caption: Representative signaling pathway of an N-methylated somatostatin analog.

Conclusion

The incorporation of N-methylated leucine is a versatile and effective strategy for optimizing the therapeutic potential of peptides. By strategically modifying the peptide backbone, researchers can fine-tune conformational preferences, enhance proteolytic stability, improve membrane permeability, and modulate receptor binding affinity. The detailed experimental protocols provided in this guide offer a practical framework for the synthesis and evaluation of N-methylated peptides, while the accompanying data and visualizations highlight the profound impact of this modification. As our understanding of the structure-activity relationships of N-methylated peptides continues to grow, so too will their application in the development of novel and effective therapeutics.

References

- 1. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 2. Presence of small resistant peptides from new in vitro digestion assays detected by liquid chromatography tandem mass spectrometry: An implication of allergenicity prediction of novel proteins? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 5. Synthesis of N-methylated cyclic peptides | Springer Nature Experiments [experiments.springernature.com]

- 6. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 10. books.rsc.org [books.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]

- 13. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Using circular dichroism spectra to estimate protein secondary structure | Springer Nature Experiments [experiments.springernature.com]

- 16. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - Groupe Français des Peptides et des Protéines [gfpp.fr]

- 18. home.sandiego.edu [home.sandiego.edu]

- 19. In-solution Chymotrypsin Enzymatic Digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 20. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 21. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 22. enamine.net [enamine.net]

- 23. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 24. bioassaysys.com [bioassaysys.com]

- 25. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]

- 26. diva-portal.org [diva-portal.org]

- 27. A Bidirectional Permeability Assay for beyond Rule of 5 Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 28. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 29. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]

N-Methylated Amino Acids: A Paradigm Shift in Peptide Therapeutic Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids into peptide scaffolds represents a powerful strategy in medicinal chemistry to overcome the inherent limitations of native peptides as therapeutic agents. This modification, the simple addition of a methyl group to the amide nitrogen of the peptide backbone, profoundly alters the physicochemical properties of peptides, leading to enhanced metabolic stability, improved cell permeability, and refined receptor-binding profiles. This guide provides a comprehensive overview of the core principles of N-methylated amino acid incorporation in peptide design, detailing experimental protocols, quantitative data on performance improvements, and the impact on cellular signaling pathways.

Core Principles of N-Methylation in Peptide Design

N-methylation introduces a conformational rigidity to the peptide backbone by sterically hindering rotation around the Cα-C bond and discouraging the formation of β-sheets.[1][2] This seemingly minor alteration has significant consequences for the peptide's overall structure and function. The methyl group replaces the amide proton, a critical hydrogen bond donor, thereby disrupting the typical hydrogen-bonding networks that stabilize secondary structures like α-helices and β-sheets.[1] This disruption can lead to a higher population of cis-amide bond conformations, which can be crucial for receptor recognition and biological activity.[3]

The primary advantages of incorporating N-methylated amino acids include:

-

Enhanced Proteolytic Stability: The steric hindrance provided by the N-methyl group protects the adjacent peptide bond from cleavage by proteases, significantly increasing the peptide's half-life in biological fluids.[2][4][5]

-

Improved Membrane Permeability and Oral Bioavailability: By reducing the number of hydrogen bond donors and promoting intramolecular hydrogen bonding, N-methylation can mask polar groups, thereby increasing the lipophilicity of the peptide.[3][6] This "chameleonic" behavior facilitates passive diffusion across cell membranes and has been shown to dramatically improve oral bioavailability.[6][7][8]

-

Modulation of Receptor Affinity and Selectivity: The conformational constraints imposed by N-methylation can lock the peptide into a bioactive conformation that is pre-organized for receptor binding, leading to increased affinity.[9][10] Conversely, it can also be used to destabilize binding to off-target receptors, thereby improving selectivity.[11][12]

Quantitative Impact of N-Methylation

The benefits of N-methylation are not merely qualitative. Numerous studies have quantified the improvements in stability, binding affinity, and bioavailability.

Table 1: Proteolytic Stability of N-Methylated Peptides

| Peptide | Modifying Residue | Protease | Half-life (t½) of Unmodified Peptide | Half-life (t½) of N-Methylated Peptide | Fold Increase in Stability | Reference |

| DKLYWWEFL | N-Me-K | Trypsin | ~10 min | > 240 min | > 24 | [13] |

| DKLYWWEFL | N-Me-L | Trypsin | ~10 min | ~180 min | 18 | [13] |

| GSH | N-Me-Cys | Plasma | Not Specified | 16.8-fold increase | 16.8 | [14] |

Table 2: Receptor Binding Affinity of N-Methylated Peptides

| Peptide Series | N-Methylated Residue | Receptor Subtype | IC50 (nM) - Unmodified | IC50 (nM) - N-Methylated | Change in Affinity | Reference |

| Somatostatin Analog (DPhe series) | DTrp | SSTR5 | >1000 | 0.23 | >4300-fold increase | [11] |

| Somatostatin Analog (Tyr series) | Tyr | SSTR3 | 114 | 2.1 | 54-fold increase | [11] |

| Somatostatin Analog (Tyr series) | Cys(6) | SSTR3 | 114 | 3.5 | 32-fold increase | [11] |

| Integrin Antagonist c(RGDfV) | (N-Me)V | αVβ3 | 120 | 20 | 6-fold increase | [15] |

Table 3: Oral Bioavailability of N-Methylated Cyclic Peptides

| Peptide | N-Methylation Status | Oral Bioavailability (F%) in Rats | Reference |

| cyclo[Leu, D-Leu, Leu, Leu, D-Pro, Tyr] | Trimethylated | 28% | [7] |

| Veber-Hirschmann Peptide Analog | Tri-N-methylated | 10% | [8][16] |

| Cyclosporin A (Natural Product) | Hepta-N-methylated | 29% | [6] |

Experimental Protocols

The synthesis and evaluation of N-methylated peptides require specialized protocols. Below are detailed methodologies for key experiments.

Solid-Phase Synthesis of N-Methylated Peptides

The incorporation of N-methylated amino acids into a peptide sequence during solid-phase peptide synthesis (SPPS) presents challenges due to the steric hindrance of the N-methyl group, which can lead to inefficient coupling.[17]

Protocol for Coupling to an N-Methylated Amino Acid:

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF, dichloromethane (DCM), and DMF.

-

Amino Acid Activation: In a separate vessel, dissolve 4 equivalents of the Fmoc-protected amino acid in DMF or NMP. Add 3.8 equivalents of a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and 6 equivalents of a base like N,N-diisopropylethylamine (DIEA). Allow the activation to proceed for 2 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 1.5 to 3 hours. Monitor the reaction for completion using a colorimetric test such as the Kaiser test (for primary amines) or the bromophenol blue test (for secondary amines).

-

Washing: After complete coupling, wash the resin extensively with DMF, DCM, and DMF to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

On-Resin N-Methylation

An alternative to incorporating pre-methylated amino acid building blocks is the direct methylation of the peptide backbone on the solid support.

Protocol for On-Resin N-Methylation: [7]

-

Resin Preparation: After coupling the desired amino acid to be methylated, ensure the N-terminus is deprotected (Fmoc-off).

-

Deprotonation: Suspend the resin in dry tetrahydrofuran (THF). Add a solution of lithium tert-butoxide (LiOtBu) in THF (e.g., 1.5 M) and agitate for 30 minutes.

-

Methylation: Drain the base solution without rinsing. Add a 10% (v/v) solution of methyl iodide (CH₃I) in dimethyl sulfoxide (DMSO) and agitate for 30 minutes.

-

Washing: Wash the resin thoroughly with DMF, DCM, and DMF.

-

Continuation of Synthesis: Proceed with the coupling of the next amino acid in the sequence.

Protease Stability Assay

This assay determines the half-life of a peptide in the presence of a specific protease.[18]

Protocol:

-

Enzyme Activity Calibration: Calibrate the activity of the protease (e.g., trypsin) using a standard substrate (e.g., N-α-benzoyl-L-arginine ethyl ester for trypsin) by measuring the change in absorbance at a specific wavelength.

-

Incubation: Prepare a solution of the peptide (e.g., 0.2 mM) in a suitable buffer (e.g., PBS, pH 7.4). Add a defined concentration of the protease (e.g., 0.1 µg trypsin). Incubate the mixture at 37°C.

-

Time Points: At various time intervals (e.g., 0, 10, 30, 60, 120, 180 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the enzymatic reaction by adding a solution of 0.2% trifluoroacetic acid (TFA). Store the quenched samples at -80°C until analysis.

-

Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC). Quantify the amount of remaining intact peptide by integrating the area of the corresponding peak.

-

Data Analysis: Plot the percentage of remaining intact peptide against time. Calculate the pseudo-first-order rate constant and the half-life of the peptide.

Impact on Cellular Signaling

N-methylated peptides often act as agonists or antagonists of G-protein coupled receptors (GPCRs), modulating downstream signaling pathways.

N-Methylated Somatostatin Analogs

Somatostatin and its analogs primarily signal through SSTR2, a Gi-coupled receptor. Activation of SSTR2 inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[19][20] N-methylation can enhance the affinity and selectivity of somatostatin analogs for specific SSTR subtypes.[11]

Figure 1: Signaling pathway of somatostatin analogs via the SSTR2 receptor.

N-Methylated Ghrelin Analogs

Ghrelin is the endogenous ligand for the growth hormone secretagogue receptor 1a (GHS-R1a), a Gq-coupled GPCR.[13][21] Activation of GHS-R1a stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[21] N-methylated ghrelin analogs can act as super-agonists or antagonists, influencing appetite and growth hormone secretion.[22]

Figure 2: Signaling pathway of ghrelin analogs via the GHS-R1a receptor.

Experimental and Logical Workflows

The development of N-methylated peptide therapeutics follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Figure 3: A comprehensive workflow for the design and evaluation of N-methylated peptides.

Conclusion

N-methylation is a cornerstone of modern peptide drug design, offering a versatile and effective means to enhance the therapeutic potential of peptides. By providing resistance to enzymatic degradation, improving cell permeability, and allowing for the fine-tuning of receptor interactions, this modification addresses the most significant challenges in the development of peptide-based drugs. The systematic application of the principles and protocols outlined in this guide will empower researchers to rationally design and develop novel N-methylated peptide therapeutics with superior pharmacokinetic and pharmacodynamic profiles.

References

- 1. bachem.com [bachem.com]

- 2. researchgate.net [researchgate.net]

- 3. Improving oral bioavailability of cyclic peptides by N-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. N-Methyl scan of somatostatin octapeptide agonists produces interesting effects on receptor subtype specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. n-methylated peptide inhibitor: Topics by Science.gov [science.gov]

- 13. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. research.monash.edu [research.monash.edu]

- 16. Improving oral bioavailability of peptides by multiple N-methylation: Somatostatin analogues : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. preprints.org [preprints.org]

- 22. Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Handling and Storage of N-Me-Leu-OBzl.TosOH: A Technical Guide

For researchers, scientists, and professionals in drug development, the proper handling and storage of chemical reagents are paramount to ensuring experimental integrity, safety, and the longevity of valuable compounds. This in-depth technical guide provides a comprehensive overview of the storage and handling guidelines for N-Methyl-L-leucine benzyl ester p-toluenesulfonate salt (N-Me-Leu-OBzl.TosOH), a key building block in peptide synthesis and pharmaceutical research.

Summary of Key Storage and Handling Parameters

This guide outlines the critical physical and chemical properties, storage conditions, and safety protocols necessary for the effective and safe use of this compound. Adherence to these guidelines will minimize degradation, prevent contamination, and ensure the well-being of laboratory personnel.

Physical and Chemical Properties

| Property | Value | Source |

| Appearance | White solid / Powder | [1][2] |

| Molecular Formula | C21H29NO5S | [3] |

| Molecular Weight | 407.5 g/mol | [3] |

| Melting Point | 156 - 160 °C | [1] |

| Solubility | Soluble in water or 1% acetic acid | [2][4] |

Storage Guidelines

Proper storage is crucial to maintain the stability and purity of this compound. The following conditions are recommended based on supplier data.

Solid Compound Storage

| Parameter | Recommendation | Source |

| Temperature | Desiccate at -20°C | [2][4][5] |

| Atmosphere | Keep containers tightly closed in a dry and well-ventilated place. | [1] |

| Light Exposure | Store in a dark place. | [6] |

Stock Solution Storage

For experimental use, stock solutions of this compound are often prepared. The stability of these solutions is dependent on the storage temperature.

| Storage Temperature | Recommended Use-By Period | Source |

| -20°C | Within 1 month | [4] |

| -80°C | Within 6 months | [4] |

To prevent degradation from repeated freeze-thaw cycles, it is best practice to store stock solutions in single-use aliquots.[4]

Handling and Safety Protocols

Adherence to strict safety protocols is mandatory when handling this compound. The following guidelines are derived from the Safety Data Sheet for the analogous L-Leucine benzyl ester p-toluenesulfonate salt.

Hazard Identification and Precautionary Measures

| Hazard Statement | Precautionary Statement | Source |

| Causes skin irritation. | Wash thoroughly after handling. Wear protective gloves. IF ON SKIN: wash with plenty of water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing. | [7] |

| Causes serious eye irritation. | Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do - continue rinsing. If eye irritation persists: Get medical advice/attention. | [7] |

| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | [7] |

Personal Protective Equipment (PPE)

| Equipment | Specification | Source |

| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [1] |

| Hand Protection | Wear appropriate protective gloves. | [1][7] |

| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure. | [1] |

| Respiratory Protection | No protective equipment is needed under normal use conditions. If dust is generated, a particle filter respirator (e.g., N95) may be used. | [1][8] |

Experimental Protocol: Preparation and Storage of Stock Solutions

This protocol details a standardized method for the preparation and subsequent storage of this compound stock solutions.

Materials:

-

This compound solid

-

Sterile, nuclease-free water or 1% acetic acid solution

-

Vortex mixer

-

Ultrasonic bath

-

Sterile, single-use microcentrifuge tubes

-

Calibrated pipettes and sterile tips

Procedure:

-

Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

-

Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder.

-

Dissolution: Add the appropriate volume of solvent (water or 1% acetic acid) to achieve the desired stock solution concentration.

-

Solubilization Assistance:

-

Aliquoting: Once fully dissolved, dispense the stock solution into single-use, sterile microcentrifuge tubes.

-

Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent used.

-

Storage: Immediately transfer the aliquots to the appropriate storage temperature (-20°C for short-term or -80°C for long-term storage).

Visualizing Safe Handling and Storage Workflow

The following diagram illustrates the logical workflow for the safe handling and storage of this compound, from receiving the compound to its experimental use and final disposal.

Caption: Workflow for this compound Handling and Storage.

References

- 1. fishersci.com [fishersci.com]

- 2. H-N-Me-Leu-OBzl.TosOH | CAS:42807-66-9 | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. N-ME-Leu-obzl P-tosylate | C21H29NO5S | CID 56777371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. H-N-Me-Leu-OBzl.TosOH - 1g | Lab On A Chip [lab-on-a-chip.com]

- 6. advancedchemtech.com [advancedchemtech.com]

- 7. L-Leucine benzyl ester p-toluenesulfonate salt SDS - Download & Subscribe for Updates [sdsmanager.com]

- 8. N-Methyl- L -leucine = 98.0 66866-69-1 [sigmaaldrich.com]

Spectroscopic Characterization of N-Methyl-L-leucine Benzyl Ester p-Toluenesulfonate Salt (N-Me-Leu-OBzl.TosOH): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

N-Methyl-L-leucine benzyl ester p-toluenesulfonate salt (N-Me-Leu-OBzl.TosOH) is a valuable building block in peptide synthesis and drug discovery. Its proper characterization is crucial for ensuring purity and successful incorporation into target molecules. This technical guide provides an overview of the expected spectroscopic data (NMR, IR, MS) for this compound, along with generalized experimental protocols for their acquisition.

Expected Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would provide key structural information.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the N-methyl-leucine moiety, the benzyl ester group, and the p-toluenesulfonate counter-ion.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing signals for all unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the leucine side chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight. For this compound, the expected molecular weight is 407.52 g/mol .[1][2] The mass spectrum would likely show the molecular ion peak corresponding to the intact salt or, more commonly, the peak for the cationic portion (N-Me-Leu-OBzl⁺) after loss of the tosylate anion.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. Instrument parameters and sample preparation may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent will depend on the solubility of the compound and the desired spectral resolution.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: Prepare the sample using an appropriate technique, such as a KBr pellet, a thin film on a salt plate (e.g., NaCl or KBr), or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1 mg/mL.

-

Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Determine the mass-to-charge ratio of the molecular ion and any significant fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

N-Methyl-L-leucine Benzyl Ester p-Toluenesulfonate (N-Me-Leu-OBzl.TosOH): A Technical Guide to Commercial Availability, Purity, and Application in Peptide Synthesis

This technical guide provides a comprehensive overview of N-Methyl-L-leucine benzyl ester p-toluenesulfonate (N-Me-Leu-OBzl.TosOH), a critical building block for researchers and professionals in drug development and peptide chemistry. This document details its commercial availability, typical purity specifications, and key experimental protocols for its application and analysis.

Commercial Availability and Supplier Specifications

This compound is readily available from a variety of chemical suppliers specializing in amino acid derivatives and peptide synthesis reagents. The compound is typically offered in research quantities, ranging from milligrams to several grams. Below is a summary of representative commercial data.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Reported Purity | Available Quantities | Price (Representative) |

| BioCrick | 42807-66-9 | C21H29NO5S | 407.5 g/mol | >98% | 5mg - 1g | Inquire for pricing |

| Chem-Impex | 42807-66-9 | C14H21NO2·C7H8O3S | 407.52 g/mol | ≥99% (HPLC) | Not Specified | Inquire for pricing |

| Lab On A Chip | 42807-66-9 | Not Specified | Not Specified | Not Specified | 1g | €95.00 |

| Aapptec Peptides | 42807-66-9 | C14H21NO2·C7H8O3S | 407.52 g/mol | Not Specified | Not Specified | Inquire for pricing |

| Genprice | Not Specified | Not Specified | Not Specified | Not Specified | 25g | Inquire for pricing |

Purity and Characterization

Commercial this compound is generally supplied with a purity of >98%, as determined by High-Performance Liquid Chromatography (HPLC). Suppliers typically provide a Certificate of Analysis (CoA) upon request, which may include data from HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols for Purity Determination

2.1.1. High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC is the primary method for assessing the purity of this compound. It separates the compound from any impurities based on their differential partitioning between a stationary phase (e.g., C18 silica gel) and a mobile phase.

-

Typical (Hypothetical) Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA). For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 214 nm and 254 nm.

-

Expected Result: A major peak corresponding to the product with an area percentage of >98%.

-

2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. The chemical shifts, splitting patterns, and integration of the peaks provide detailed information about the arrangement of atoms in the molecule.

-

Typical (Hypothetical) Conditions:

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Instrument: 400 MHz or 500 MHz NMR spectrometer.

-

Expected ¹H NMR Signals: Characteristic peaks for the leucine side chain, the N-methyl group, the benzyl ester protons, and the tosylate counter-ion.

-

Expected ¹³C NMR Signals: Resonances corresponding to all unique carbon atoms in the molecule.

-

2.1.3. Mass Spectrometry (MS)

-

Principle: Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Typical (Hypothetical) Conditions:

-

Ionization Mode: Positive ion electrospray (ESI+).

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured.

-

Expected Result: A peak corresponding to the molecular weight of the protonated N-Me-Leu-OBzl cation [C₁₄H₂₂NO₂]⁺.

-

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS). The N-methyl group can enhance the metabolic stability and cell permeability of the resulting peptide. The benzyl ester serves as a C-terminal protecting group. The workflow for incorporating an N-methylated amino acid like N-Me-Leu into a peptide chain using Fmoc chemistry is outlined below.

Experimental Workflow for SPPS using N-Methylated Amino Acids

The following diagram illustrates the key steps in a typical Fmoc-based solid-phase peptide synthesis cycle for the incorporation of an N-methylated amino acid.

Caption: Fmoc-Based Solid-Phase Peptide Synthesis Workflow.

Logical Flow of N-Methylated Amino Acid Incorporation

The decision-making process and key considerations for incorporating an N-methylated amino acid during SPPS are outlined in the following diagram.

Caption: Logic for Incorporating N-Methylated Amino Acids in SPPS.

Conclusion

This compound is a commercially accessible and high-purity reagent that serves as a valuable building block in the synthesis of N-methylated peptides. Its use can impart desirable pharmacokinetic properties to peptide-based drug candidates. While detailed, published analytical protocols for the raw material are scarce, its application in solid-phase peptide synthesis is well-established. The experimental workflows provided in this guide offer a framework for the successful incorporation of this and other N-methylated amino acids into peptide sequences. Researchers should always refer to the supplier's Certificate of Analysis for lot-specific purity data.

Methodological & Application

Application Notes and Protocols for N-Me-Leu-OBzl.TosOH in Solution-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylated amino acids are crucial building blocks in the synthesis of therapeutic peptides, offering enhanced metabolic stability, improved cell permeability, and modulated bioactivity. N-Methyl-L-leucine benzyl ester p-toluenesulfonate (N-Me-Leu-OBzl.TosOH) is a key intermediate for incorporating N-methyl-leucine into a peptide sequence in solution-phase synthesis.[1][2][3] The tosyl group provides stable protection for the secondary amine, while the benzyl ester protects the carboxylic acid. This document provides detailed protocols for the deprotection of the tosyl group and the subsequent coupling of the resulting N-methyl-leucine benzyl ester in a solution-phase peptide synthesis workflow.

Physicochemical Data of this compound

| Property | Value | Reference(s) |

| Chemical Name | (2S)-benzyl 4-methyl-2-(methylamino)pentanoate;4-methylbenzenesulfonic acid | [3] |

| CAS Number | 42807-66-9 | [1] |

| Molecular Formula | C₂₁H₂₉NO₅S | [3] |

| Molecular Weight | 407.5 g/mol | [3] |

| Appearance | White to off-white powder | [3] |

| Solubility | Soluble in water or 1% acetic acid | [2][3] |

| Storage | Desiccate at -20°C | [2][3] |

Experimental Protocols

Deprotection of the N-Tosyl Group

The removal of the tosyl group from the secondary amine is a critical step. Reductive methods are commonly employed to avoid harsh conditions that could cleave the benzyl ester or cause racemization.

Protocol 3.1.1: Reductive Detosylation using Samarium Iodide (SmI₂)

This method offers a mild approach for the deprotection of N-tosyl amides.

Materials:

-

This compound

-

Samarium(II) iodide (SmI₂) solution in THF (0.1 M)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add the 0.1 M solution of SmI₂ in THF (2.5 - 3 equivalents) to the stirred solution. The reaction mixture will typically turn a deep blue or green color, which should fade as the reaction progresses.

-

After the addition is complete, add anhydrous MeOH (4 equivalents) to the reaction mixture.

-

Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with EtOAc (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude N-Me-Leu-OBzl. The crude product should be used immediately in the next coupling step.

Expected Yield: While specific yields for this substrate are not widely reported, similar reductive detosylations typically proceed in moderate to good yields (60-85%).

Coupling of N-Me-Leu-OBzl with an N-Protected Amino Acid

Coupling of N-methylated amino acids is sterically hindered and requires highly efficient coupling reagents to achieve good yields and minimize racemization.[4][5]

Protocol 3.2.1: HATU-Mediated Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent for sterically hindered amino acids.[4]

Materials:

-

Crude N-Me-Leu-OBzl from the deprotection step

-

N-Fmoc- or N-Boc-protected amino acid (1.1 equivalents)

-

HATU (1.1 equivalents)

-

N,N-Diisopropylethylamine (DIEA) (2-3 equivalents)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

0.5 M HCl (aqueous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-protected amino acid (1.1 eq) and HATU (1.1 eq) in anhydrous DCM or DMF.

-

Add DIEA (2-3 eq) to the solution and stir for 5-10 minutes to pre-activate the amino acid.

-

Dissolve the crude N-Me-Leu-OBzl (1 eq) in a minimal amount of anhydrous DCM or DMF and add it to the pre-activated amino acid solution.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC. Reactions with N-methylated amino acids may require longer reaction times (4-24 hours).

-

Once the reaction is complete, dilute the mixture with DCM or EtOAc.

-

Wash the organic layer successively with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting dipeptide by flash column chromatography on silica gel.

Quantitative Data Summary (Typical Ranges):

| Step | Reagents | Solvent | Time (h) | Temperature (°C) | Typical Yield (%) | Typical Purity (%) (after purification) |

| Tosyl Deprotection | SmI₂ | THF | 1 - 4 | 0 | 60 - 85 | Crude, used directly |

| Peptide Coupling | HATU, DIEA | DCM/DMF | 4 - 24 | Room Temp | 50 - 80 | >95 |

Visualizations

Experimental Workflow

Caption: Workflow for the deprotection and coupling of this compound.

Logical Relationship of Key Steps

Caption: Key decision points and processes in the synthesis protocol.

Troubleshooting and Key Considerations

-

Incomplete Detosylation: If the deprotection is sluggish, ensure all reagents and solvents are anhydrous. The quality of the SmI₂ solution is critical.

-

Low Coupling Yield: Pre-activation of the N-protected amino acid is crucial. Ensure accurate stoichiometry of coupling reagents and base. The reaction may require extended reaction times.

-

Racemization: Use of HATU and a non-nucleophilic base like DIEA helps to minimize racemization. Avoid excessive heat and prolonged exposure to strong bases.

-

Purification Challenges: N-methylated peptides can sometimes exhibit complex NMR spectra and broad peaks in HPLC due to the presence of cis/trans rotamers around the N-methylated amide bond.[5] Variable temperature NMR may be required for full characterization.

These protocols provide a comprehensive guide for the utilization of this compound in solution-phase peptide synthesis. Researchers should optimize the reaction conditions for their specific substrates to achieve the best results.

References

- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 2. peptide.com [peptide.com]

- 3. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) [mdpi.com]

- 4. peptide.com [peptide.com]

- 5. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Fmoc-N-Me-Leu-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylated amino acids are crucial building blocks in peptide synthesis, often incorporated to enhance metabolic stability, improve cell permeability, and modulate the conformational properties of peptides. The conversion of readily available starting materials to orthogonally protected N-methylated amino acids is a key process in drug discovery and development. This document provides a detailed protocol for the synthesis of Fmoc-N-Me-Leu-OH from N-Me-Leu-OBzl·TosOH. The procedure involves a three-step sequence: neutralization of the tosylate salt, Fmoc protection of the secondary amine, and subsequent deprotection of the benzyl ester via catalytic hydrogenation.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| N-Me-Leu-OBzl·TosOH | ≥98% | Commercially Available |

| Sodium bicarbonate (NaHCO₃) | ACS Reagent | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Sodium sulfate (Na₂SO₄) | Anhydrous | Commercially Available |

| 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | ≥98% | Commercially Available |

| N,N-Diisopropylethylamine (DIPEA) | ≥99% | Commercially Available |

| Ethyl acetate (EtOAc) | ACS Reagent | Commercially Available |

| Hexanes | ACS Reagent | Commercially Available |

| Palladium on carbon (Pd/C) | 10 wt. % loading | Commercially Available |

| Methanol (MeOH) | ACS Reagent | Commercially Available |

| Celite® | --- | Commercially Available |

Experimental Protocols

The overall synthetic workflow is depicted below, followed by detailed protocols for each step.

Caption: Synthetic workflow for the conversion of N-Me-Leu-OBzl·TosOH to Fmoc-N-Me-Leu-OH.

Step 1: Neutralization of N-Me-Leu-OBzl·TosOH

This step involves the removal of the tosylate counter-ion to yield the free secondary amine, which is necessary for the subsequent Fmoc protection.

-

Dissolve N-Me-Leu-OBzl·TosOH in dichloromethane (DCM, 10 mL per 1 g of starting material).

-

To this solution, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in a separatory funnel.

-

Shake the mixture vigorously for 2-3 minutes, periodically venting the funnel to release any evolved gas.

-

Allow the layers to separate and discard the aqueous layer.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain N-Me-Leu-OBzl as an oil. The product is typically used in the next step without further purification.

Step 2: Fmoc Protection of N-Me-Leu-OBzl

The free secondary amine of N-Me-Leu-OBzl is protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.

-

Dissolve the N-Me-Leu-OBzl obtained from Step 1 in anhydrous dichloromethane (DCM, 10 mL per 1 g).

-

Cool the solution to 0 °C in an ice bath.

-

Add N,N-Diisopropylethylamine (DIPEA, 1.5 equivalents) to the solution, followed by the slow, portion-wise addition of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl, 1.1 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Fmoc-N-Me-Leu-OBzl as a white solid.

Step 3: Hydrogenolysis of Fmoc-N-Me-Leu-OBzl

The final step is the removal of the benzyl ester protecting group by catalytic hydrogenation to yield the desired carboxylic acid.

-

Dissolve Fmoc-N-Me-Leu-OBzl in methanol (MeOH, 20 mL per 1 g).

-

Carefully add 10% palladium on carbon (Pd/C, 10% by weight of the starting material) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Securely attach the reaction flask to a hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.

-

Combine the filtrates and concentrate under reduced pressure to afford Fmoc-N-Me-Leu-OH as a white solid. The product can be further purified by recrystallization if necessary.

Data Presentation

The following table summarizes the key quantitative data for the starting material, intermediates, and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Typical Yield |

| N-Me-Leu-OBzl·TosOH | C₂₁H₂₉NO₅S | 423.53 | White Solid | N/A |

| N-Me-Leu-OBzl | C₁₄H₂₁NO₂ | 235.32 | Oil | ~Quantitative |

| Fmoc-N-Me-Leu-OBzl | C₃₀H₃₃NO₄ | 471.59 | White Solid | 85-95% |

| Fmoc-N-Me-Leu-OH | C₂₂H₂₅NO₄ | 367.44 | White Solid | >90% |

Logical Relationship Diagram

The logical relationship between the key chemical transformations in this synthesis is illustrated below.

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with N-methylated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of the peptide backbone is a critical modification in modern peptide drug design. It offers a powerful strategy to enhance the pharmacokinetic properties of therapeutic peptides, including increased metabolic stability, improved membrane permeability, and enhanced oral bioavailability. However, the incorporation of N-methylated amino acids into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) presents significant synthetic challenges, primarily due to steric hindrance at the secondary amine. This document provides detailed application notes and protocols to address these challenges and facilitate the successful synthesis of N-methylated peptides.

Challenges in SPPS of N-methylated Peptides

The primary obstacle in the SPPS of N-methylated peptides is the steric bulk of the N-methyl group, which significantly slows down the coupling reaction. This can lead to incomplete reactions and the formation of deletion sequences. When coupling an amino acid onto an N-methylated residue, the nucleophilicity of the secondary amine is also reduced, further impeding amide bond formation.

Key Challenges Include:

-

Steric Hindrance: The presence of the methyl group on the amide nitrogen creates a sterically hindered environment, making it difficult for the incoming activated amino acid to approach and react. This is particularly problematic when coupling two consecutive N-methylated amino acids.

-

Low Coupling Yields: Incomplete coupling reactions result in lower overall yields of the desired peptide.

-

Racemization: The use of aggressive coupling conditions to overcome steric hindrance can increase the risk of racemization at the chiral center of the activated amino acid.

-

Diketopiperazine Formation: Peptides with an N-methylated amino acid at the C-terminus are prone to cyclization and cleavage from the resin to form diketopiperazines.

-

Fragmentation during Cleavage: Peptides containing consecutive N-methylated residues may be susceptible to fragmentation during the final cleavage from the solid support.[1]

References

Application Notes and Protocols for Incorporating Fmoc-N-Me-Leu-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as Fmoc-N-Me-Leu-OH, into peptide sequences is a critical strategy in modern drug discovery and development. N-methylation can significantly enhance the therapeutic properties of peptides by increasing their metabolic stability, improving cell permeability, and modulating their conformation. However, the steric hindrance posed by the N-methyl group presents a significant challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and the formation of deletion sequences.

These application notes provide a comprehensive overview of various coupling methods for the efficient incorporation of Fmoc-N-Me-Leu-OH into peptide chains. Detailed protocols for the most effective methods are presented, along with a comparative analysis of their performance to guide researchers in selecting the optimal strategy for their specific needs.

Challenges in Coupling Fmoc-N-Me-Leu-OH

The primary obstacle in coupling Fmoc-N-Me-Leu-OH is the steric hindrance created by the methyl group on the alpha-amino nitrogen. This bulkiness slows down the kinetics of the coupling reaction, making it difficult to achieve complete acylation of the preceding amino acid's free amine. Standard coupling reagents and conditions that are effective for non-methylated amino acids often prove to be inefficient for N-methylated residues, necessitating the use of more potent activators and optimized protocols.

Comparative Analysis of Coupling Methods

Several coupling reagents and methods have been developed to overcome the challenges associated with sterically hindered amino acids. The choice of method can significantly impact the coupling efficiency, reaction time, and potential for side reactions such as racemization. Below is a summary of commonly used coupling reagents for Fmoc-N-Me-Leu-OH, with their performance data presented in Table 1.

| Coupling Reagent/Method | Typical Equivalents (Reagent/Amino Acid/Base) | Typical Reaction Time | Reported Coupling Efficiency | Key Advantages | Potential Disadvantages |

| HATU | 3-4 / 3-4 / 6-8 (DIEA) | 1 - 4 hours | >99%[1] | High efficiency, rapid reaction kinetics. | Can react with unprotected N-terminus if used in excess. |

| PyBroP | 2 / 2 / 6 (DIEA) | 1 - 2 hours | High | Highly effective for sterically hindered couplings.[2] | Byproducts can be problematic to remove. |

| PyAOP | 3 / 3 / 6 (DIEA) | 1 - 4 hours | High | Particularly effective for N-methyl to N-methyl couplings.[2] | - |

| BOP-Cl | 2 / 2 / 4 (DIEA) | 2 - 6 hours | High | Effective for hindered couplings.[2] | Forms carcinogenic hexamethylphosphoramide (HMPA) as a byproduct. |

| DIC/Oxyma | 4 / 4 / - | 2 - 12 hours | Moderate to High | Cost-effective, low racemization. | Slower reaction times compared to phosphonium/uronium reagents. |

| Fmoc-N-Me-Leu-Cl (in situ) | 3 (Amino Acid) / 1 (Triphosgene) / 5 (Collidine) | 1 - 2 hours | High | Generates highly reactive acyl chloride. | Triphosgene is highly toxic and requires careful handling. |

Table 1: Comparison of Coupling Methods for Fmoc-N-Me-Leu-OH. This table summarizes the typical reaction conditions and performance of various coupling reagents for the incorporation of Fmoc-N-Me-Leu-OH in SPPS. Equivalents are relative to the resin loading.

Experimental Protocols

Detailed methodologies for the most effective and commonly employed coupling methods are provided below. It is recommended to monitor the coupling reaction for completion using a qualitative test such as the bromophenol blue test, as traditional ninhydrin tests are not effective for secondary amines.[2]

Protocol 1: HATU Mediated Coupling

This protocol is one of the most effective methods for coupling sterically hindered N-methylated amino acids.

Materials:

-

Fmoc-N-Me-Leu-OH

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIEA)

-

Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Peptide-resin with a free N-terminal amine

Procedure:

-

Swell the peptide-resin in DMF or NMP for at least 30 minutes.

-

In a separate vessel, dissolve 4 equivalents of Fmoc-N-Me-Leu-OH and 3.9 equivalents of HATU in DMF or NMP.

-

Add 8 equivalents of DIEA to the amino acid/HATU solution.

-

Allow the mixture to pre-activate for 5 minutes at room temperature.

-

Drain the solvent from the swollen resin and add the activated amino acid solution.

-

Agitate the reaction vessel for 1-4 hours at room temperature.

-

Monitor the reaction for completion using the bromophenol blue test.

-

If the coupling is incomplete, a second coupling can be performed by repeating steps 5-7.

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF or NMP (3-5 times).